N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

CAS No.: 1338980-27-0

Cat. No.: VC3079744

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338980-27-0 |

|---|---|

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |

| Standard InChI Key | WUWSOFIEGIELJA-UHFFFAOYSA-N |

| SMILES | CN(CCC1=CC=CC=C1)C2CCNC2 |

| Canonical SMILES | CN(CCC1=CC=CC=C1)C2CCNC2 |

Introduction

Structural Characteristics

Molecular Identity

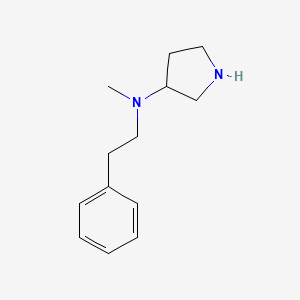

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring with specific substitutions. It features a methyl group attached to one nitrogen atom and a 2-phenylethyl substituent on the amine group at the 3-position of the pyrrolidine ring . This configuration contributes to its unique chemical and biological properties.

The compound's key identifiers include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine |

| InChI | InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |

| InChIKey | WUWSOFIEGIELJA-UHFFFAOYSA-N |

| SMILES | CN(CCC1=CC=CC=C1)C2CCNC2 |

Structural Features

The compound consists of several key structural components that define its chemical behavior:

-

A pyrrolidine ring serving as the core structure

-

A methyl group attached to one nitrogen atom

-

A 2-phenylethyl substituent on the amine group at the 3-position

-

An aromatic phenyl ring connected via an ethyl linker

This structural arrangement confers specific conformational properties to the molecule. The pyrrolidine core contributes to conformational flexibility, while the aromatic phenylethyl moiety influences its physicochemical properties, including lipophilicity and solubility profiles.

Physical and Chemical Properties

Physical Properties

The physical properties of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine are influenced by its structural components, particularly the presence of the aromatic ring and the tertiary amine functionality.

| Property | Characteristic |

|---|---|

| Physical State | Typically a solid at room temperature |

| Volatility | Lower volatility compared to smaller pyrrolidine derivatives due to the phenylethyl group |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and dimethylsulfoxide |

| Lipophilicity | Enhanced lipophilicity due to the phenylethyl group |

Chemical Properties

The compound exhibits chemical properties typical of tertiary amines and aromatic compounds. The pyrrolidine nitrogen and the secondary amine at the 3-position can participate in various chemical reactions, making it a versatile building block for synthetic chemistry.

Predicted Collision Cross Section

Mass spectrometry data indicates the following predicted collision cross sections for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.16992 | 149.8 |

| [M+Na]⁺ | 227.15186 | 160.2 |

| [M+NH₄]⁺ | 222.19646 | 158.7 |

| [M+K]⁺ | 243.12580 | 154.8 |

| [M-H]⁻ | 203.15536 | 153.8 |

| [M+Na-2H]⁻ | 225.13731 | 156.9 |

| [M]⁺ | 204.16209 | 152.2 |

| [M]⁻ | 204.16319 | 152.2 |

These cross-section values provide crucial information for analytical identification and characterization of the compound using ion mobility-mass spectrometry techniques .

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine typically involves selective chemical transformations to construct the substituted pyrrolidine ring with the appropriate functionalities.

One common synthetic route involves:

-

Starting with a pyrrolidine precursor

-

Introducing the methyl group through selective N-methylation

-

Incorporating the 2-phenylethyl substituent on the amine at the 3-position

The N-methylation step is particularly important and can be accomplished through various methods. Recent developments in the synthesis of N-methylamines have highlighted the use of methanol as an eco-friendly and economical methylating agent .

N-methylation with Methanol

The borrowing-hydrogen strategy represents an important approach for the construction of C−N bonds in the synthesis of N-methylated compounds like N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine. Compared to alternative C1 sources such as formaldehyde (toxic) or formic acid (expensive), methanol offers advantages due to its eco-friendliness and lower cost .

This reaction pathway typically involves:

-

Dehydrogenation of methanol to formaldehyde

-

Condensation with the amine to form an imine intermediate

-

Hydrogenation of the imine to form the methylated amine

The process can be facilitated through various catalytic systems, including homogeneous, heterogeneous, and photocatalytic approaches .

Chemical Reactivity

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine participates in various chemical reactions typical of tertiary amines and compounds containing aromatic rings.

Oxidation Reactions

The compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide. These reactions typically target the pyrrolidine ring or the benzylic positions of the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction Reactions

Reduction reactions of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine can be conducted using hydrogen gas in the presence of suitable catalysts such as palladium on carbon. These reactions typically result in the formation of reduced amine derivatives with potentially altered biological properties.

Substitution Reactions

Nucleophilic substitution reactions can occur at various positions of the molecule, particularly at the phenylethyl group where halogenated reagents can replace hydrogen atoms. These reactions provide routes for further functionalization of the compound.

Research Applications

Medicinal Chemistry

In medicinal chemistry, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine serves as an important building block for the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structural features make it a valuable intermediate in the development of novel drug candidates.

Biological Studies

The compound has utility in biological research investigating interactions between small molecules and biological targets, such as enzymes and receptors. These studies contribute to our understanding of biochemical pathways and potential therapeutic interventions.

Industrial Applications

Beyond its significance in pharmaceutical research, N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparative Analysis with Related Compounds

A comprehensive understanding of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine requires comparison with structurally related compounds. This comparison highlights how small structural modifications can significantly impact physicochemical properties and biological activities.

Structural Analogues

The following table compares key properties of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine with structurally related compounds:

Physiochemical and Functional Differences

The presence of the phenylethyl group in N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine significantly affects its physiochemical properties compared to smaller analogues. Compounds with smaller substituents (e.g., (3R)-N-methylpyrrolidin-3-amine) exhibit higher volatility as observed in analytical studies.

The 2-phenylethyl group likely reduces volatility compared to alkyl-substituted analogs, which may influence membrane permeability in bioactive applications.

Future Research Directions

Structural Optimization

Future research on N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine could focus on structural modifications to enhance its efficacy for specific applications. This might involve:

-

Exploration of different substituents on the phenyl ring

-

Investigation of stereochemical variations at the 3-position of the pyrrolidine ring

-

Development of derivatives with improved pharmacokinetic properties

Mechanism Studies

Detailed studies on the mechanism of action of N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine in biological systems would provide valuable insights for drug development. This includes:

-

Receptor binding studies to characterize interaction profiles

-

In vivo studies to assess therapeutic efficacy in appropriate models

-

Structure-activity relationship studies to identify critical pharmacophores

Synthetic Methodology Development

The development of more efficient synthetic methods for N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine and its derivatives represents another important research direction. Recent advances in N-methylation reactions using methanol via the borrowing-hydrogen strategy offer promising approaches for more sustainable synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume